1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
BenchChem offers high-quality 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-6-23-17(10)14-8-13(18-19(14)11(2)20)12-3-4-15-16(7-12)22-9-21-15/h3-7,14H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKPBRVQYHHVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological effects.
Biological Activity Overview
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. The following sections detail specific findings related to the compound .
Anticancer Activity
- In vitro Studies : Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively . This suggests that the compound may possess comparable or enhanced anticancer activity.
-
Mechanism of Action : The anticancer effects are often attributed to the inhibition of key pathways involved in tumor growth. Specifically:
- EGFR Inhibition : Studies indicate that these compounds can inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial for cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins, which regulate mitochondrial apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be influenced by various structural modifications:
- Substituents on the Pyrazole Ring : The presence of methyl or other electron-donating groups on the thiophene ring enhances potency.
- Benzo[d][1,3]dioxole Moiety : This structural unit is critical for biological activity; modifications here can lead to significant changes in efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Compound C | MCF7 | 4.52 | Cell Cycle Arrest |
These findings support the hypothesis that modifications in structure can lead to enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
